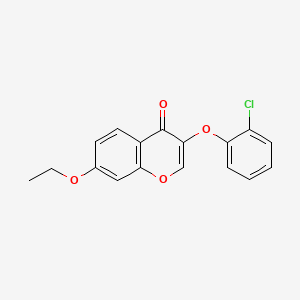

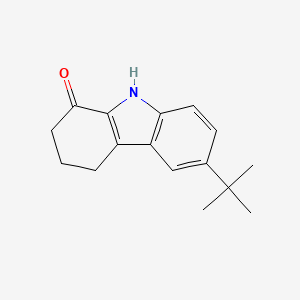

3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one often involves complex organic reactions. For instance, the synthesis of related chromen-4-one derivatives has been achieved through photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which illustrates the utility of UV-light induced reactions in forming pentacyclic compounds and rearranged chromen-ones, showcasing a method for synthesizing chromen-4-one derivatives under specific conditions without the need for specific or toxic reagents (Dalai et al., 2017).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been extensively studied through X-ray crystallography, providing detailed insights into their crystalline forms. For example, the crystal structure of a similar compound was determined, showing that it crystallizes in the monoclinic crystal system, highlighting the significance of p-p stacking of aromatic residues in the formation of linear chains in the crystallographic c-axis (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chromen-4-ones undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, for example, demonstrate the compound's reactivity and its potential for further chemical modifications. The molecular structure of its precursor was elucidated using NMR spectroscopy and X-ray crystallography, underscoring the compound's versatility in chemical reactions (Barili et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The study of the synthesis and structural analysis of chromene derivatives, including compounds similar to 3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one, reveals insights into their crystal structures and potential applications in materials science. For instance, the crystal structure determination of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, showcases the compound's crystallization in the monoclinic crystal system, highlighting the potential for designing new materials with specific optical or electronic properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

Photochemical Synthesis

Research on the photo-reorganization of chromene derivatives offers a green and convenient method for synthesizing angular pentacyclic compounds. This process, demonstrated with 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, represents a novel approach for the single-step synthesis of benzothiophene fused xanthenone derivatives, potentially useful in organic synthesis and drug discovery (Dalai, Khanna, Kumar, & Kamboj, 2017).

Photochromism in Chromene Crystals

Investigations into the photochromism of chromene crystals have uncovered new properties of these compounds, such as the ability to exhibit crystalline state photochromism. This finding could have implications for the development of photoresponsive materials, which are valuable in various technological applications, from sensors to information storage (Hobley et al., 2000).

Catalysis and Synthesis of Warfarin Analogues

The synthesis and characterization of novel catalysts based on chromene structures for use in organic synthesis, such as the Michael addition, have been explored. This research not only contributes to the development of new catalytic materials but also aids in the synthesis of medically important compounds, including Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly synthesis processes (Alonzi et al., 2014).

Eigenschaften

IUPAC Name |

3-(2-chlorophenoxy)-7-ethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4/c1-2-20-11-7-8-12-15(9-11)21-10-16(17(12)19)22-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQGKBCEVLXSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)